molecular formula C13H16O3 B12432849 Ethyl 4-(3-methoxyphenyl)but-3-enoate CAS No. 18904-42-2

Ethyl 4-(3-methoxyphenyl)but-3-enoate

Cat. No.: B12432849
CAS No.: 18904-42-2
M. Wt: 220.26 g/mol
InChI Key: ZUIORIZXWHCMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-methoxyphenyl)but-3-enoate is an organic compound with the molecular formula C12H14O3 It is an ester derivative of cinnamic acid, characterized by the presence of a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-methoxyphenyl)but-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-methoxyphenyl)but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with an appropriate vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 4-(3-methoxyphenyl)but-3-enoic acid, while reduction with LiAlH4 can produce 4-(3-methoxyphenyl)but-3-en-1-ol.

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)but-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 4-(3-methoxyphenyl)but-3-enoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 4-(3-methoxyphenyl)but-3-enoate can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

18904-42-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)but-3-enoate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)9-5-7-11-6-4-8-12(10-11)15-2/h4-8,10H,3,9H2,1-2H3

InChI Key

ZUIORIZXWHCMHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CC1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.